Dimethyl 3-iodophthalate

説明

Synthesis Analysis

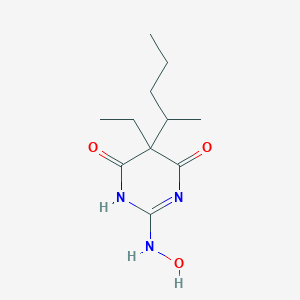

Dimethyl phthalate derivatives, including dimethyl 3-iodophthalate, are synthesized through esterification processes where phthalic acid reacts with methanol. These reactions can yield various substituted dimethyl phthalates, depending on the specific reactants and conditions used. The optimized geometrical parameters and vibrational assignments of dimethyl phthalate have been extensively studied, providing insights into the most stable conformations and molecular structures of these compounds (Nageswari et al., 2019).

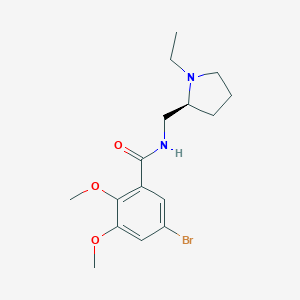

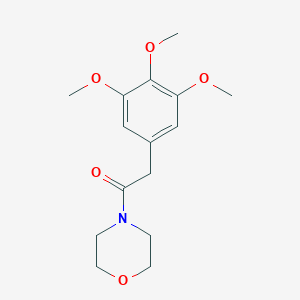

Molecular Structure Analysis

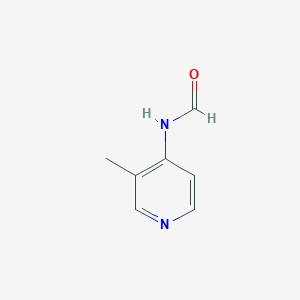

The molecular structure of dimethyl 3-iodophthalate and related compounds has been analyzed through various techniques, including X-ray crystallography and spectroscopy. These studies reveal that the methyl carboxylate moieties can be either tilted or perfectly planar with respect to the benzene ring, influencing the compound's overall molecular geometry and intermolecular interactions. Specifically, the presence of iodine contributes to unique supramolecular aggregation patterns, supported by hydrogen bonding and π–π interactions, which are crucial for understanding the compound's physical and chemical behavior (Hauptvogel et al., 2018).

科学的研究の応用

Dye-Sensitized Solar Cells : Triazole dendrimers with dimethyl isophthalate surface groups significantly improve power conversion efficiency and voltage in dye-sensitized solar cells (Rajakumar et al., 2010).

Brain Scanning Agents : Iodine-313 labeled centrally acting drugs, including derivatives of dimethyl phthalate, show potential as brain scanning agents in nuclear medicine (Braun et al., 1977).

Toxicity Analysis : Dimethyl phthalate (DMP) interacts with trypsin in vitro, leading to inhibition of trypsin activity and causing fluorescence quenching and conformational changes. This suggests potential toxicity to the human body (Wang et al., 2015).

Wastewater Treatment : Microwave irradiation enhances the decomposition of dimethyl phthalate using Fe@Fe2O3 nanowires supported on activated carbon, benefiting wastewater treatment and drinking water purification (Chen et al., 2012).

Crystal Structure Analysis : Studies on the crystal structures of dimethyl isophthalates, such as dimethyl 5-iodoisophthalate, reveal molecular frameworks that contribute to the understanding of their physical and chemical properties (Hauptvogel et al., 2018).

Chemical Stability and Reactions : Research on dimethyl phthalate (DMP) reveals insights into its chemical stability and reaction preferences, indicating its potential utility in various chemical processes (Nageswari et al., 2019).

Flame Retardants : Boronic acids combined with dimethyl terephthalate derivatives show significant reduction in heat release, suggesting their use as potential flame retardants for thermoplastic polyurethanes (Benin et al., 2012).

Plastic Degradation : Fusarium species from mangrove sediment can effectively degrade dimethyl phthalate isomer esters in plastics, reducing environmental health risks (Luo et al., 2009).

特性

IUPAC Name |

dimethyl 3-iodobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNMLTNBMOVVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368107 | |

| Record name | DIMETHYL 3-IODOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-iodophthalate | |

CAS RN |

102928-38-1 | |

| Record name | DIMETHYL 3-IODOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)

![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)